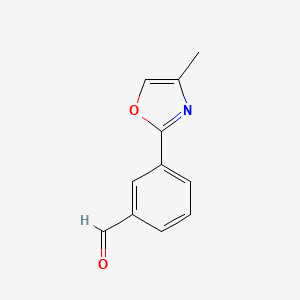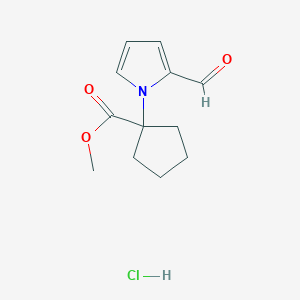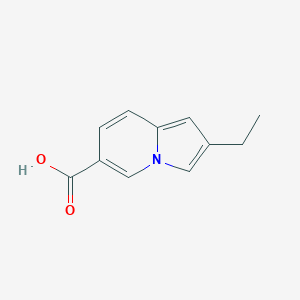
2-Ethylindolizine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylindolizine-6-carboxylic acid is a nitrogen-containing heterocyclic compound. Indolizines, including this compound, are known for their unique structural properties and significant biological activities. These compounds are often used as building blocks in the synthesis of various pharmaceuticals and organic materials due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylindolizine-6-carboxylic acid typically involves the cyclization of pyridine derivatives. One common method is the Chichibabin reaction, which involves the condensation of pyridine with an aldehyde or ketone in the presence of a base . Another method is the Scholtz reaction, which uses a similar approach but with different starting materials and conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylindolizine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Ethylindolizine-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethylindolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indolizine: The parent compound of 2-Ethylindolizine-6-carboxylic acid, known for its diverse biological activities.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ethyl group and carboxylic acid functionality enhance its reactivity and potential for various applications compared to other indolizine derivatives .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-ethylindolizine-6-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c1-2-8-5-10-4-3-9(11(13)14)7-12(10)6-8/h3-7H,2H2,1H3,(H,13,14) |
InChI Key |
FIGYTIGUPBIRCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C=C(C=CC2=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


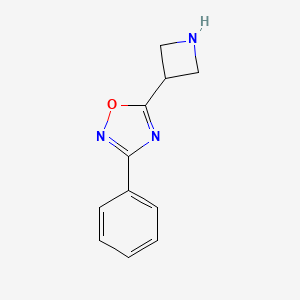
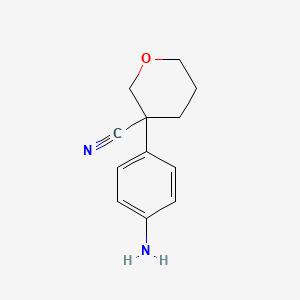
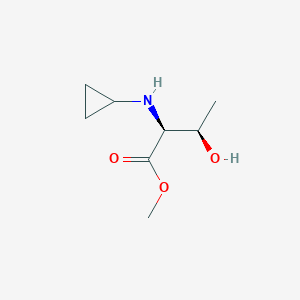

![Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13231476.png)

![Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate](/img/structure/B13231488.png)
![1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one](/img/structure/B13231490.png)
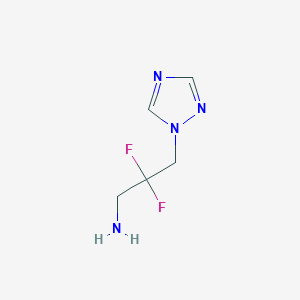
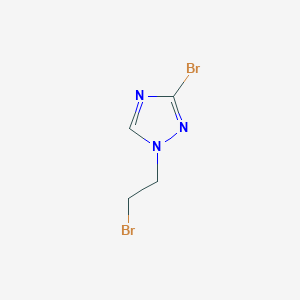
![N-[(4-fluoro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B13231519.png)
![7-[(Benzyloxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13231522.png)
